2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid
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Overview
Description
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is a complex organic compound that features a nitrosopiperazine moiety linked to a pyrimidine ring, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid typically involves multiple steps:
Formation of the Nitrosopiperazine Moiety: This step involves the nitration of piperazine to introduce the nitroso group.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Linking the Moieties: The nitrosopiperazine and pyrimidine units are linked through an ether bond formation.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrosopiperazin-1-yl)pyrimidine: Shares the nitrosopiperazine and pyrimidine moieties but lacks the acetic acid group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group instead of the nitroso group and a carboxamide group instead of the acetic acid group.
Uniqueness
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is unique due to the presence of the acetic acid group, which can influence its solubility and reactivity. Additionally, the combination of the nitrosopiperazine and pyrimidine moieties provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H13N5O4 |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxyacetic acid |
InChI |
InChI=1S/C10H13N5O4/c16-9(17)7-19-8-5-11-10(12-6-8)14-1-3-15(13-18)4-2-14/h5-6H,1-4,7H2,(H,16,17) |
InChI Key |
HRHRHVGMNKXMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=N2)OCC(=O)O)N=O |
Origin of Product |
United States |
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